molecular formula C15H19ClN2O2 B6430168 4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide CAS No. 2097934-50-2

4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B6430168
CAS No.: 2097934-50-2
M. Wt: 294.77 g/mol
InChI Key: QBAHNPDSFPGDKQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide typically involves the reaction of 3-chlorophenylamine with tert-butyl acetoacetate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.

Properties

IUPAC Name

4-tert-butyl-N-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-15(2,3)11-8-17-13(19)12(11)14(20)18-10-6-4-5-9(16)7-10/h4-7,11-12H,8H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAHNPDSFPGDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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